Boc-Glu-OtBu
CAS No.: 24277-39-2
VCID: VC21543844
Molecular Formula: C14H25NO6
Molecular Weight: 303.35 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-Glu-OtBu, also known as tert-butyl N-(tert-butoxycarbonyl)-L-glutamate, is a crucial compound in organic chemistry, particularly in peptide synthesis. It is an N-terminal protected amino acid derivative, where "Boc" stands for tert-butoxycarbonyl and "OtBu" stands for tert-butyl ester. This compound plays a vital role in protecting the amino group during peptide synthesis, allowing for selective reactions at other sites of the molecule. Synthesis and ApplicationsBoc-Glu-OtBu is synthesized through the protection of L-glutamic acid with tert-butoxycarbonyl (Boc) and tert-butyl esterification. This compound is essential in chemical diversity studies and serves as a model system for various chemical reactions . It is commonly used in peptide synthesis due to its ability to protect the amino group, allowing for controlled reactions at other functional groups. Research Findings and UsesIn peptide synthesis, Boc-Glu-OtBu is used to introduce glutamic acid residues while preventing unwanted reactions at the amino group. This protection is crucial for maintaining the integrity of the peptide chain during synthesis. The compound is also used in studies related to chemical diversity, where its protected form allows for selective modifications. Similar Compounds and DerivativesSimilar compounds include other protected amino acids like Boc-Glu(Msbh)-OtBu and Boc-Glu(Msib)-OtBu, which are used in solid-phase peptide synthesis . These derivatives are modified to include different protecting groups, such as Msbh (2-methoxybenzenesulfonyl) and Msib (2-methoxybenzenesulfonyl), which offer different reactivity profiles. |
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CAS No. | 24277-39-2 |
Product Name | Boc-Glu-OtBu |
Molecular Formula | C14H25NO6 |
Molecular Weight | 303.35 g/mol |
IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17) |
Standard InChIKey | YMOYURYWGUWMFM-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C |
PubChem Compound | 6993444 |
Last Modified | Aug 15 2023 |
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